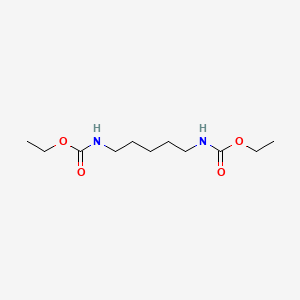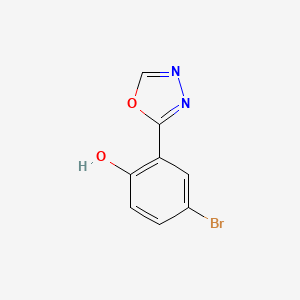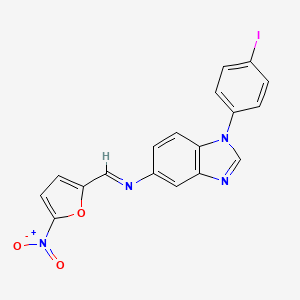![molecular formula C10H16 B11941847 Tricyclo[7.1.0.04,6]decane CAS No. 286-73-7](/img/structure/B11941847.png)
Tricyclo[7.1.0.04,6]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo[71004,6]decane is an organic compound with the molecular formula C10H16 It is classified as a hydrocarbon and is known for its unique three-dimensional cage-like structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[7.1.0.04,6]decane can be achieved through several methods. One common approach involves the reaction of carbon tetrachloride with bicyclo[6.1.0]non-4-ene, 9,9-dichloro- under specific conditions . Another method includes the use of Diels-Alder and Conia-ene reactions to form the desired tricyclic structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as aluminum chloride absorbed on substrates like silicon dioxide or zeolites can facilitate the interconversion of isomers, with a preference for forming the exo isomer as the major product .
Analyse Chemischer Reaktionen
Types of Reactions
Tricyclo[71004,6]decane undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions
Common reagents used in the reactions of Tricyclo[7.1.0.04,6]decane include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions may involve halogens or other electrophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Tricyclo[7.1.0.04,6]decane has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of tricyclic hydrocarbons.
Biology: Its unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the production of high-energy-density fuels and other specialized materials
Wirkmechanismus
The mechanism by which Tricyclo[7.1.0.04,6]decane exerts its effects involves its interaction with molecular targets and pathways. Its cage-like structure allows it to interact with various enzymes and receptors, potentially influencing biological processes. The exact molecular targets and pathways are still under investigation, but its stability and reactivity make it a compound of interest for further research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tricyclo[4.3.1.03,7]decane:
Tricyclo[5.2.1.02,6]decane: Used in the synthesis of adamantane and other high-stability compounds.
Tricyclo[5.2.1.01,5]decane: Found in bioactive natural products and studied for its regio- and enantioselectivity.
Uniqueness
Tricyclo[7.1.0.04,6]decane is unique due to its specific three-dimensional structure, which provides distinct reactivity and stability compared to other tricyclic hydrocarbons.
Eigenschaften
CAS-Nummer |
286-73-7 |
|---|---|
Molekularformel |
C10H16 |
Molekulargewicht |
136.23 g/mol |
IUPAC-Name |
tricyclo[7.1.0.04,6]decane |
InChI |
InChI=1S/C10H16/c1-2-8-6-10(8)4-3-9-5-7(1)9/h7-10H,1-6H2 |
InChI-Schlüssel |
QFNRBEUEKKYIGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC2CCC3C1C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2,3-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11941782.png)




![2-Fluoro-10-(piperidin-1-yl)-11H-indeno[1,2-b]quinoline](/img/structure/B11941815.png)



![5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene;5,15-dibromotricyclo[8.2.2.24,7]hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene](/img/structure/B11941855.png)


